2-amino-N-(butan-2-yl)-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(butan-2-yl)-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(butan-2-yl)-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the amino group, the sec-butyl group, and the dimethylphenyl group. Common reagents used in these reactions include various amines, alkyl halides, and aromatic compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(butan-2-yl)-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and sec-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted pyrroloquinoxalines, which can have different biological activities and properties.
Scientific Research Applications
2-amino-N-(butan-2-yl)-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-amino-N-(butan-2-yl)-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular pathways and processes, leading to potential therapeutic effects, particularly in cancer cells where these pathways are often dysregulated.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibition of Bcr-Abl and histone deacetylase.
2-bromo-N-methylbenzamide: A simpler compound with different biological activities.
Uniqueness
2-amino-N-(butan-2-yl)-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
578746-59-5 |
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Molecular Formula |
C23H25N5O |
Molecular Weight |
387.5g/mol |
IUPAC Name |
2-amino-N-butan-2-yl-1-(2,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H25N5O/c1-5-15(4)25-23(29)19-20-22(27-17-9-7-6-8-16(17)26-20)28(21(19)24)18-12-13(2)10-11-14(18)3/h6-12,15H,5,24H2,1-4H3,(H,25,29) |
InChI Key |
DRWWUOBUAOKVBD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)C)C)N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)C)C)N |
Origin of Product |
United States |
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